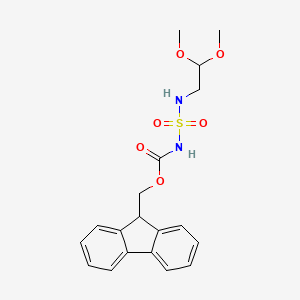

7-Oxa-3-thia-2,4-diazaoctanoic acid, 6-methoxy-, 9H-fluoren-9-ylmethyl ester, 3,3-dioxide

Katalognummer B6315491

Molekulargewicht: 406.5 g/mol

InChI-Schlüssel: HUYOMBHZNMTQPT-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US09321755B2

Procedure details

To a stirred suspension of 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one (10.00 g, 29.23 mmol) in DCM (160 mL) was added methanesulfonic acid (MeSO3H, 8.46 g, 88.04 mmol) and triethylsilane (Et3SiH, 8.37 g, 71.96 mmol) at ambient temperature over 10 minutes to give a slurry. Solid 9H-fluoren-9-ylmethyl{[(2,2-dimethoxyethyl)amino]sulfonyl}carbamate (12.25 g, 30.14 mmol) was added portionwise (1 g/3-4 min; over 1 h) while maintaining the internal temperature at less than about 20° C. using a water bath. After the addition, the resulting mixture was stirred at about 13 to 22° C. for 3 days. Additional triethylsilane (Et3SiH, 0.1755 g, 1.51 mmol) and 9H-fluoren-9-ylmethyl{[(2,2-dimethoxyethy)amino]sulfonyl}carbamate (0.3082 g, 0.76 mmol) were added and the resulting mixture was stirred at ambient temperature for an additional 23 h. Isopropyl alcohol (IPA, 15 mL) was added and the resulting mixture was stirred at ambient temperature for 1 h. Heptane (100 mL) was added and the mixture was stirred at ambient temperature for an additional 2 h. The solids were collected by filtration, washed with IPA/heptane (1/5; 2×30 mL) and heptane (2×30 mL), and dried under vacuum to afford 9H-fluoren-9-ylmethyl ({[2-({4-[4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl}amino)ethyl]amino}sulfonyl)carbamate as a white solid (18.30 g, 91.1% yield). 1H NMR (500 MHz, DMSO-d6) δ 11.44 (s, 1H), 8.07 (dd, J=6.2, 2.5 Hz, 1H), 7.90 (t, J=5.6 Hz, 1H), 7.88 (d, J=7.6 Hz, 2H), 7.72 (d, J=7.0 Hz, 2H), 7.71 (ddd, J=8.9, 4.3, 2.6 Hz, 1H), 7.57 (dd, J=8.7, 8.7 Hz, 1H), 7.40 (t, J=7.4 Hz, 2H), 7.31 (td, J=7.4, 1.0 Hz, 2H), 6.55 (t, J=6.0 Hz, 1H), 4.35 (d, J=7.3 Hz, 2H), 4.25 (t, J=7.2 Hz, 1H), 3.39 (q, J=6.4 Hz, 2H), 3.15 (q, J=6.3 Hz, 2H); 13C NMR (126 MHz, DMSO-d6) δ 159.03 (d, J=248.7 Hz), 156.61 (s), 155.22 (s), 151.55 (s), 148.67 (s), 143.29 (s), 140.68 (s), 133.82 (s), 133.39 (s), 130.05 (d, J=8.5 Hz), 128.54 (d, J=3.2 Hz), 127.73 (s), 127.07 (s), 125.24 (s), 120.11 (s), 117.42 (d, J=24.0 Hz), 108.19 (d, J=22.5 Hz), 66.70 (s), 46.17 (s), 43.34 (s), 40.79 (s) ppm; 19F NMR (376 MHz, DMSO-d6) δ −103.99-−107.39 (m) ppm.

Quantity

10 g

Type

reactant

Reaction Step One

Quantity

12.25 g

Type

reactant

Reaction Step Three

Quantity

0.3082 g

Type

catalyst

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[C:3]([C:7]2[N:11]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[C:14]([Br:19])[CH:13]=3)[C:10](=[O:20])[O:9][N:8]=2)=[N:4][O:5][N:6]=1.CS(O)(=O)=O.C([SiH](CC)CC)C.[CH:33]1[C:45]2[CH:44]([CH2:46][O:47][C:48](=[O:60])[NH:49][S:50]([NH:53][CH2:54][CH:55](OC)OC)(=[O:52])=[O:51])[C:43]3[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=3)[C:37]=2[CH:36]=[CH:35][CH:34]=1>C(Cl)Cl.C([SiH](CC)CC)C.C1C2C(COC(=O)NS(NCC(OC)OC)(=O)=O)C3C(=CC=CC=3)C=2C=CC=1.CCCCCCC.C(O)(C)C>[Br:19][C:14]1[CH:13]=[C:12]([N:11]2[C:10](=[O:20])[O:9][N:8]=[C:7]2[C:3]2[C:2]([NH:1][CH2:55][CH2:54][NH:53][S:50]([NH:49][C:48](=[O:60])[O:47][CH2:46][CH:44]3[C:43]4[CH:42]=[CH:41][CH:40]=[CH:39][C:38]=4[C:37]4[C:45]3=[CH:33][CH:34]=[CH:35][CH:36]=4)(=[O:51])=[O:52])=[N:6][O:5][N:4]=2)[CH:17]=[CH:16][C:15]=1[F:18]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=NON1)C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O

|

|

Name

|

|

|

Quantity

|

160 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

8.46 g

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

8.37 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)[SiH](CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

12.25 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C(C12)COC(NS(=O)(=O)NCC(OC)OC)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0.1755 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)[SiH](CC)CC

|

|

Name

|

|

|

Quantity

|

0.3082 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C(C12)COC(NS(=O)(=O)NCC(OC)OC)=O

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Step Six

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

17.5 (± 4.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting mixture was stirred at about 13 to 22° C. for 3 days

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a slurry

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the internal temperature at less than about 20° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting mixture was stirred at ambient temperature for an additional 23 h

|

|

Duration

|

23 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting mixture was stirred at ambient temperature for 1 h

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at ambient temperature for an additional 2 h

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with IPA/heptane (1/5; 2×30 mL) and heptane (2×30 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

Outcomes

Product

Details

Reaction Time |

3 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C(C=CC1F)N1C(=NOC1=O)C=1C(=NON1)NCCNS(=O)(=O)NC(OCC1C2=CC=CC=C2C=2C=CC=CC12)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 18.3 g | |

| YIELD: PERCENTYIELD | 91.1% | |

| YIELD: CALCULATEDPERCENTYIELD | 91.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |